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Introduction: The Synthetic Challenge of
Oseltamivir
Oseltamivir is a neuraminidase inhibitor, crucial for the treatment of influenza A and B viruses.

[1][2] Its molecular structure, featuring three stereocenters, presents a significant synthetic

challenge where precise control of stereochemistry is paramount to ensure the biological

activity of the desired isomer.[3] The commercial synthesis of Oseltamivir, originally developed

by Gilead Sciences and later optimized by Hoffmann-La Roche, historically relies on (-)-

shikimic acid as a chiral starting material.[1][3] Shikimic acid is primarily extracted from Chinese

star anise, and its fluctuating availability and price have spurred the development of alternative

synthetic routes.[4][5][6]

This guide will compare the established Roche synthesis from (-)-shikimic acid with an

alternative route developed by E.J. Corey, which bypasses the need for this natural precursor.

[3] We will examine each method's reproducibility, scalability, and overall efficiency, providing a

critical resource for researchers in the field.
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Method 1: The Industrial Standard - Synthesis from
(-)-Shikimic Acid (Roche/Gilead Route)
The commercial production of Oseltamivir has been largely dependent on a multi-step

synthesis starting from (-)-shikimic acid.[3][7] This route has undergone several optimizations to

improve yield and safety. A key intermediate in this synthesis is a strategically formed epoxide,

which allows for the stereocontrolled introduction of necessary functional groups.[8][9]

Experimental Protocol: A Representative Azide-Free
Pathway
The following protocol outlines a generalized azide-free version of the synthesis, which

mitigates the safety concerns associated with potentially explosive azide reagents.

Esterification and Acetal Protection: (-)-Shikimic acid is first converted to its ethyl ester. The

3,4-diol is then protected as a pentylidene acetal.

Mesylation: The remaining hydroxyl group at the 5-position is activated by conversion to a

mesylate.

Epoxidation: Treatment with a base leads to the formation of a key epoxide intermediate.

Epoxide Opening: The epoxide is opened regioselectively with an amine nucleophile, such

as allylamine, to introduce the first amino group.

Introduction of the Second Amino Group: The second amino functionality is introduced, often

through a series of steps involving the double bond.

N-Acetylation: The amino group at the 4-position is selectively acetylated.

Final Steps and Salt Formation: Deprotection and subsequent treatment with phosphoric

acid yield the final product, Oseltamivir Phosphate.
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Caption: Key transformations in the Corey synthesis of Oseltamivir.
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Comparative Analysis and Discussion
The choice of a synthetic route depends on several factors, including the availability of starting

materials, scalability, overall yield, and safety considerations. The following table provides a

comparative summary of the two discussed methods.

Parameter
Roche/Gilead Synthesis
(from Shikimic Acid)

Corey Synthesis (Shikimic
Acid-Independent)

Starting Material (-)-Shikimic Acid Butadiene, Acrylic Acid

Availability of Starting Material

Dependent on natural sources

(Chinese star anise) or

fermentation, can be variable.

[4][5]

Readily available, inexpensive

commodity chemicals.

Overall Yield
17-30% (variable depending

on the specific route) [3][6]
Approximately 30% [5]

Number of Steps ~10-12 steps ~12 steps [5]

Key Reactions
Epoxidation, Azide or Amine

Opening

Asymmetric Diels-Alder,

Iodolactamization

Stereocontrol
Relies on the chirality of the

starting material.

Established through an

asymmetric catalytic reaction.

Scalability
Proven for large-scale

industrial production. [3]

Some steps may require

optimization for industrial scale

(e.g., use of certain solvents).

[5]

Safety Considerations

Original routes used potentially

explosive azides; newer routes

are azide-free. [1][3]

Generally avoids highly

hazardous reagents, though

some steps require careful

handling.

Reproducibility and Scalability
The Roche/Gilead synthesis has the advantage of being a well-established and highly

optimized industrial process. Its reproducibility on a large scale is proven. However, its reliance
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on shikimic acid makes it vulnerable to supply chain disruptions. While fermentation methods

for producing shikimic acid have been developed, they add another layer of complexity to the

overall process. [9] The Corey synthesis, on the other hand, offers a more secure supply of

starting materials. The key asymmetric Diels-Alder reaction provides excellent stereocontrol,

which is crucial for reproducibility. However, the transition of this route to an industrial scale

may present challenges. For instance, some of the reagents and reaction conditions reported

in the academic synthesis might need to be adapted to meet the stringent requirements of

large-scale pharmaceutical manufacturing. [5]

Conclusion and Future Outlook
Both the shikimic acid-based route and the Corey synthesis represent significant achievements

in organic chemistry and provide viable pathways to Oseltamivir.

The Roche/Gilead synthesis remains the industrial benchmark due to its long history of

optimization and proven scalability. Its main drawback is the dependency on shikimic acid.

The Corey synthesis offers a robust and elegant alternative that decouples Oseltamivir

production from the availability of a natural product. Further process development could

make it a competitive option for industrial production.

The continuous exploration of new synthetic
routes, including those employing biocatalysis
and continuous flow chemistry, will likely lead to
even more efficient, sustainable, and
reproducible methods for the synthesis of
Oseltamivir and other essential medicines. [10]
[11]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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